molecular formula C11H20N2O2 B164266 5-Boc-hexahydropyrrolo[3,4-b]pyrrole CAS No. 132414-81-4

5-Boc-hexahydropyrrolo[3,4-b]pyrrole

Cat. No. B164266
CAS RN: 132414-81-4
M. Wt: 212.29 g/mol
InChI Key: NYGXZCRPVBPJTA-UHFFFAOYSA-N
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Description

5-Boc-hexahydropyrrolo[3,4-b]pyrrole, also known as tert-butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, is a chemical compound . It is stored at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines is achieved through the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization . Another synthetic route involves the condensation of the α-amino acid methyl ester with 2-nitrobenzaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O2 . Its molecular weight is 212.29 g/mol . The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The reaction mass of the synthesis process was controlled by TLC on Merck TLC Silicagel 60 F 254 chromatographic plate . The eluents used were methanol, chloroform, and their mixtures in various ratios .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 393.4±25.0 °C at 760 mmHg . The compound has a molar refractivity of 86.8±0.3 cm3 . It has 4 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Improved Synthesis for Organic Electronics

The synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives was improved using niobium pentachloride as a catalyst, offering excellent yields and promising properties for optoelectronic applications. The method presents a significant advancement due to its efficiency and the potential of the synthesized compounds in organic electronics (Martins et al., 2018).

Advancements in Synthesis Techniques

A Cu(I)-NHC-catalyzed (2 + 3)-annulation of tetramic acids with 2H-azirines led to the high-yield and stereoselective synthesis of hexahydropyrrolo[3,4-b]pyrroles. The method showcased an unusual N-C2 azirine bond cleavage, highlighting an innovative approach in the synthesis of functionalized hexahydropyrrolo[3,4-b]pyrroles (Rostovskii et al., 2015).

Photophysical Properties

Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrated strong fluorescence and high quantum yield, making them potential candidates for applications requiring luminescent materials. The polymers' solubility in common organic solvents and their distinctive optical and electrochemical properties underscore their significance in material science (Zhang & Tieke, 2008).

Application in Organic Photovoltaics

Pyrrolo[3,2-b]pyrrole-based small molecules were explored as donor materials for organic photovoltaic cells (OPVs). These molecules, especially with the pyrrolo[3,2-b]pyrrole-2,5-dione unit, have shown promising results in improving the efficiency of OPVs, indicating the potential of this class of compounds in renewable energy technologies (Song et al., 2013).

Mechanism of Action

The mechanism of action of related compounds has been established by mass spectrometry . Enzymatic degradation of HCMV deltaAla protease acylated with these inhibitors showed that Ser 132 is the active site nucleophile .

properties

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXZCRPVBPJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927674
Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132414-81-4, 180975-51-3
Record name 1,1-Dimethylethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132414-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
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Record name 132414-81-4
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